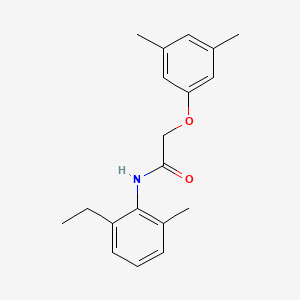

![molecular formula C19H20N2O4 B5623422 methyl 4-({[4-(4-morpholinyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5623422.png)

methyl 4-({[4-(4-morpholinyl)phenyl]amino}carbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron . A novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .Molecular Structure Analysis

The molecular structure of similar compounds consists of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis

Esters, a class of compounds to which “methyl 4-({[4-(4-morpholinyl)phenyl]amino}carbonyl)benzoate” likely belongs, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, undergo trans-esterification reactions to form different esters, and be reduced to form alcohols or aldehydes depending on the reducing agent .Wissenschaftliche Forschungsanwendungen

Gas Separation Membranes

A novel diamine monomer containing morpholine groups, similar to the compound , has been designed for the synthesis of polyimides (PIs) used in gas separation membranes . These PIs exhibit high thermal performance and excellent thermal stability, making them suitable for industrial applications such as the separation of nitrogen, oxygen, and carbon dioxide from gas mixtures. The morpholine groups contribute to the solubility and gas separation performance of the PIs.

Polymer Synthesis

The morpholine moiety in the compound can be utilized in the synthesis of homopolyimides . These polymers are known for their heat resistance, corrosion resistance, and mechanical properties, which are crucial in fields like aerospace, microelectronics, and medical devices.

Optical Materials

Due to the good optical transparency of the synthesized polyimides containing morpholine groups, there is potential for application in the development of optical materials . These materials can be used in liquid crystal displays and laser technology.

Hydrophobic Coatings

The introduction of morpholine groups in polyimides results in materials with significant hydrophobicity . This property is beneficial for creating coatings that repel water, which can be applied in various industries, including automotive and marine.

Environmental Technology

The compound’s derivatives can be applied in environmental technology, particularly in CO2 capture and storage . This is a critical area of research in the fight against climate change, where efficient and cost-effective methods of capturing greenhouse gases are needed.

Medical Research

Morpholine derivatives have been investigated for their pharmacological actions, including as tyrosine-kinase inhibitors . While the specific compound may not have been studied for medical applications, its structural similarity to active pharmacological agents suggests potential in drug design and discovery.

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-[(4-morpholin-4-ylphenyl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-19(23)15-4-2-14(3-5-15)18(22)20-16-6-8-17(9-7-16)21-10-12-25-13-11-21/h2-9H,10-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVDMTFEGBFWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4-morpholin-4-ylphenyl)carbamoyl]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5623346.png)

![4-[(4-hydroxy-3,5-diisopropylphenyl)amino]benzenesulfonamide](/img/structure/B5623356.png)

![1-(cyclopentylcarbonyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5623370.png)

![4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5623373.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623376.png)

![2-{[(1H-indazol-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5623386.png)

![4-{2-[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol](/img/structure/B5623394.png)

![(3-{2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}propyl)dimethylamine](/img/structure/B5623406.png)

![5-oxo-N-[2-(2-pyrazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623427.png)

![5-allyl-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6-methylpyrimidin-2-amine](/img/structure/B5623448.png)

![{[(1-methyl-1H-indol-6-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B5623453.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B5623458.png)